Cas no 2382550-46-9 (rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl fluoride)

Technical Introduction: rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl fluoride is a chiral cyclopropane sulfonyl fluoride derivative, notable for its structural rigidity and electrophilic reactivity. The compound’s cyclopropane ring imparts steric constraints, while the sulfonyl fluoride moiety serves as a versatile electrophile, enabling selective covalent modifications in chemical synthesis and bioconjugation. Its para-methylphenyl substituent enhances lipophilicity, potentially improving membrane permeability in biological applications. This compound is particularly valuable in medicinal chemistry and chemical biology as a probe or intermediate for targeted covalent inhibition. Its stereochemistry (rac-(1R,2S)) further allows exploration of enantioselective interactions, making it useful for studying enzyme mechanisms or designing chiral inhibitors.
rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl fluoride structure
2382550-46-9 structure
Product Name:rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl fluoride
CAS No:2382550-46-9
MF:C10H11FO2S
MW:214.256545305252
CID:6035955
PubChem ID:165760941
Update Time:2025-05-21

rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • EN300-1670157
    • rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl fluoride
    • 2382550-46-9
    • Inchi: 1S/C10H11FO2S/c1-7-2-4-8(5-3-7)9-6-10(9)14(11,12)13/h2-5,9-10H,6H2,1H3/t9-,10+/m0/s1
    • InChI Key: YHPGARAYTHNLSM-VHSXEESVSA-N
    • SMILES: S([C@@H]1C[C@H]1C1C=CC(C)=CC=1)(=O)(=O)F

Computed Properties

  • Exact Mass: 214.04637893g/mol
  • Monoisotopic Mass: 214.04637893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 42.5Ų

rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl fluoride Pricemore >>

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Additional information on rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl fluoride

Comprehensive Overview of rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl fluoride (CAS No. 2382550-46-9)

The compound rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl fluoride (CAS No. 2382550-46-9) is a specialized sulfonyl fluoride derivative that has garnered significant attention in the fields of medicinal chemistry and biochemical research. Its unique cyclopropane backbone and sulfonyl fluoride functional group make it a valuable intermediate for the development of covalent inhibitors and protease-targeting molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the context of covalent drug design, a hot topic in modern pharmacology.

One of the most compelling aspects of rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl fluoride is its role in activity-based protein profiling (ABPP). This technique, which leverages reactive chemical probes, is widely used to identify and characterize enzyme activities in complex biological systems. The sulfonyl fluoride group in this compound reacts selectively with active-site residues of certain enzymes, making it a powerful tool for target identification and mechanistic studies. Given the rising interest in precision medicine and personalized therapies, such probes are becoming indispensable in biomedical research.

In addition to its applications in ABPP, rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl fluoride is also being investigated for its potential in covalent inhibitor development. Covalent inhibitors, which form irreversible or reversible bonds with their target proteins, are a growing area of interest due to their high potency and prolonged duration of action. The cyclopropane ring in this compound provides structural rigidity, which can enhance binding affinity and selectivity. This aligns with the current trend in drug discovery towards more targeted and efficient therapeutics.

The synthesis and characterization of rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl fluoride involve advanced organic chemistry techniques, including stereoselective synthesis and fluorination reactions. These methods are critical for ensuring the compound's purity and enantiomeric excess, which are essential for its application in high-throughput screening and structure-activity relationship (SAR) studies. As the demand for chiral building blocks and fluorinated compounds continues to rise, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals.

Another area where rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl fluoride shows promise is in the study of enzyme kinetics and mechanism-based inhibition. Its ability to form stable adducts with serine hydrolases and other enzymes makes it a valuable tool for elucidating catalytic mechanisms and enzyme-substrate interactions. This is particularly relevant in the context of infectious diseases and cancer research, where understanding enzyme function is crucial for developing effective treatments.

From a commercial perspective, rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl fluoride is available through specialized chemical suppliers and research reagent providers. Its niche applications mean that it is typically offered in small quantities for academic and industrial research purposes. The compound's CAS No. 2382550-46-9 serves as a unique identifier, ensuring accurate sourcing and regulatory compliance. As the scientific community continues to explore its potential, demand for this compound is expected to grow.

In summary, rac-(1R,2S)-2-(4-methylphenyl)cyclopropane-1-sulfonyl fluoride (CAS No. 2382550-46-9) is a versatile and highly specialized compound with broad applications in drug discovery, enzyme research, and chemical biology. Its unique structural features and reactivity profile make it a valuable asset for researchers working on covalent inhibitors, activity-based probes, and mechanistic studies. As the field of precision medicine advances, compounds like this will undoubtedly play a critical role in shaping the future of therapeutics.

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